(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one

Description

Chemical Identity and Nomenclature

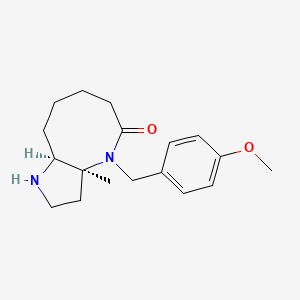

The systematic identification of (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one encompasses several critical aspects of modern chemical nomenclature and molecular characterization. The compound exists under multiple Chemical Abstracts Service registry numbers, with documented entries including 1353977-47-5 and 1442080-83-2, reflecting potential variations in registration protocols or structural interpretations. The molecular formula C18H26N2O2 indicates a composition of eighteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 302.42 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system provides the complete systematic name, which precisely describes the compound's structural features through its designation as (3aS,9aS)-4-[(4-methoxyphenyl)methyl]-3a-methyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[3,2-b]azocin-5-one. This systematic naming convention illustrates the compound's bicyclic architecture, incorporating both pyrrolo and azocin ring systems in a fused arrangement. Alternative nomenclature variations include (3AS,9aS)-4-(4-methoxybenzyl)-3a-methyldecahydro-5H-pyrrolo[3,2-b]azocin-5-one, which emphasizes the saturated nature of the ring system through the "decahydro" prefix.

Properties

IUPAC Name |

(3aS,9aS)-4-[(4-methoxyphenyl)methyl]-3a-methyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[3,2-b]azocin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18-11-12-19-16(18)5-3-4-6-17(21)20(18)13-14-7-9-15(22-2)10-8-14/h7-10,16,19H,3-6,11-13H2,1-2H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMYTJHKDSYESC-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCNC1CCCCC(=O)N2CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCN[C@H]1CCCCC(=O)N2CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Diaza-Cyclopentacyclooctene Core

- Starting materials: Typically, the synthesis begins with linear or cyclic precursors containing nitrogen atoms, such as diamines or amino-alcohols.

- Cyclization: Intramolecular cyclization is induced via condensation reactions, often using aldehydes or ketones to form imine or aminal intermediates.

- Reduction: Subsequent reduction (e.g., catalytic hydrogenation or hydride reagents) converts imine intermediates into saturated diaza cycles.

- Ring closure: The cyclopentacyclooctene framework is formed through strategic ring-closing steps, possibly via intramolecular nucleophilic substitution or ring-closing metathesis.

Introduction of the 4-Methoxybenzyl Group

- Alkylation: The 4-methoxybenzyl substituent is introduced via nucleophilic substitution or reductive amination.

- Reagents: 4-Methoxybenzyl halides (e.g., bromide or chloride) are commonly used with the nitrogen nucleophile under basic conditions.

- Reductive amination: Alternatively, 4-methoxybenzaldehyde can be reacted with the amine intermediate in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the benzylated amine.

Installation of the Ketone at Position 5

- Oxidation: Selective oxidation of the corresponding secondary alcohol or methylene group at position 5 can be achieved using oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

- Functional group transformation: Alternatively, the ketone can be introduced by acylation or by ring functionalization during cyclization steps.

Stereochemical Control

- Chiral auxiliaries or catalysts: The stereochemistry at 3a and 9a positions is controlled using chiral catalysts or auxiliaries during cyclization or alkylation steps.

- Diastereoselective reactions: Intramolecular cyclizations and reductions are designed to favor the desired stereoisomer, often confirmed by NMR and X-ray crystallography.

Methyl Substitution at 3a Position

- Alkylation: Methylation at the 3a position can be introduced by alkylation of a suitable precursor using methyl iodide or methyl triflate under basic conditions.

- Stereoselective methylation: The reaction conditions are optimized to maintain stereochemical integrity.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Diamine + dialdehyde, acid catalyst | Formation of diaza-cyclopentacyclooctene core |

| 2 | Reductive amination | 4-Methoxybenzaldehyde + NaBH3CN | Introduction of 4-methoxybenzyl group |

| 3 | Methylation | Methyl iodide, base (e.g., K2CO3) | Methyl substitution at 3a position |

| 4 | Oxidation | PCC or Dess–Martin periodinane | Ketone formation at position 5 |

| 5 | Purification and characterization | Chromatography, NMR, IR, MS | Isolation of pure stereoisomer |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm stereochemistry and substitution pattern.

- Infrared Spectroscopy (IR): Identification of ketone carbonyl and aromatic methoxy groups.

- Mass Spectrometry (MS): Molecular weight confirmation.

- X-ray Crystallography: Definitive stereochemical assignment.

- Chromatographic Purification: Column chromatography or preparative HPLC to isolate pure compound.

Research Findings and Optimization

- Yield and selectivity: Optimization of reaction conditions (temperature, solvent, catalyst) is critical to maximize yield and stereoselectivity.

- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) favor alkylation steps.

- Catalyst choice: Use of chiral catalysts enhances stereochemical control.

- Protecting groups: Temporary protection of amines or hydroxyls may be required during multi-step synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Core formation | Cyclization of diamines and aldehydes | Acid catalyst, reflux | Forms diaza-cyclopentacyclooctene core |

| Benzyl substitution | Reductive amination or alkylation | 4-Methoxybenzaldehyde, NaBH3CN or 4-methoxybenzyl halide, base | Introduces 4-methoxybenzyl group |

| Methylation at 3a | Alkylation | Methyl iodide, base | Requires stereoselective conditions |

| Ketone installation | Oxidation | PCC, Dess–Martin periodinane | Selective oxidation at position 5 |

| Purification and characterization | Chromatography, NMR, IR, MS | Various | Confirms structure and purity |

This analysis consolidates typical synthetic approaches for preparing complex diaza-polycyclic ketones bearing methoxybenzyl substituents with defined stereochemistry. For the exact compound "this compound," experimental details would require adaptation of these general methods with rigorous stereochemical control and purification protocols.

Chemical Reactions Analysis

Types of Reactions

(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Sodium hydride, alkyl halides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

The compound shares structural similarities with derivatives such as (5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9a) (). Key points of comparison include:

Key Observations:

- Both compounds incorporate a 4-methoxybenzyl group, a motif associated with enhanced lipophilicity and receptor binding in medicinal agents .

- The target compound’s diaza-cyclopentacyclooctenone core introduces rigidity and stereochemical complexity, which may influence conformational stability compared to the more flexible thiazolidinone ring in 9a.

- Compound 9a’s 2-thioxo group and benzodioxole substituent introduce sulfur-based reactivity and electron-rich aromatic systems, absent in the target compound.

Physicochemical and Spectroscopic Properties

- NMR Data :

- Compound 9a exhibits distinct signals for the OCH3 group (δ 3.73 ppm) and thioxo group (δ 192.9 ppm in ^13C-NMR) .

- The target compound’s 4-methoxybenzyl group would similarly show a singlet near δ 3.7–3.8 ppm, but its diaza core would produce unique splitting patterns due to proton environments in the fused ring system.

Biological Activity

The compound (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one, identified by CAS number 1442080-83-2, is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 302.4 g/mol

The structure of this compound includes a methoxybenzyl group attached to a diaza-cyclopentacyclooctene framework, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anticancer and antimicrobial properties. The specific biological activities of this compound have yet to be extensively documented in the literature; however, related compounds provide insights into its potential effects.

Anticancer Activity

Compounds containing methoxy groups have been associated with various anticancer mechanisms. For instance:

- DPPH Radical Scavenging : Compounds with similar structures have shown moderate antioxidant activity through DPPH radical scavenging assays. Such activity is crucial for preventing oxidative stress in cells, which can lead to cancer progression .

- Cell Line Studies : In vitro studies on related compounds demonstrated significant antiproliferative effects against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound may exert its effects could involve:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways that regulate growth.

- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways including caspase activation and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one, and what parameters critically influence yield?

- Methodological Answer :

- Route 1 : Cyclocondensation of substituted amines with ketones under acidic catalysis (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation .

- Route 2 : Multi-step synthesis involving benzyl-protected intermediates, as seen in analogous diaza-heterocycles (e.g., sequential esterification, oxidation, and cyclization) .

- Key Parameters :

- Solvent polarity : Polar solvents (e.g., ethanol, THF) enhance reaction homogeneity .

- Catalyst choice : Acidic conditions (e.g., acetic acid) promote cyclization .

- Temperature : Reflux (70–80°C) optimizes reaction kinetics .

- Yield Optimization Table :

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | Acetic acid | 65–75 | |

| Benzyl deprotection | THF/H₂O | Pd/C | 80–85 |

Q. Which spectroscopic techniques are essential for confirming the stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign diastereotopic protons and carbons, focusing on coupling constants (e.g., J values for axial/equatorial H in decahydro framework) .

- 2D NMR (COSY, NOESY) : Resolve spatial proximity of methyl and benzyl groups to confirm stereochemistry .

- X-ray crystallography : Definitive confirmation of absolute configuration via crystal lattice analysis (if crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) during structural validation?

- Methodological Answer :

- Step 1 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify outliers .

- Step 2 : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out solvent/impurity effects .

- Step 3 : Use isotopic labeling (e.g., 13C-enriched precursors) to trace unexpected shifts caused by dynamic effects .

Q. What experimental design principles apply to studying the environmental fate of this compound?

- Methodological Answer :

- Framework : Follow long-term environmental partitioning studies (e.g., INCHEMBIOL project), which assess abiotic/biotic transformations and bioaccumulation .

- Key Parameters :

- Hydrolysis/photolysis : Expose to UV light (λ = 254–365 nm) and measure degradation kinetics .

- Partition coefficients : Determine log Kow (octanol-water) and soil adsorption constants (Kd) .

- Table: Environmental Stability Metrics :

| Property | Method | Reference |

|---|---|---|

| Hydrolysis half-life | pH 7 buffer, 25°C, HPLC analysis | |

| Photodegradation rate | UV chamber, GC-MS quantification |

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Strategy 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., enzymes in diaza-heterocycle pathways) .

- Strategy 2 : Use QSAR models to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity .

- Case Study : Modifying the 4-methoxy-benzyl group to a 4-hydroxy analog increased predicted solubility (log S from -3.2 to -2.1) while retaining target affinity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer :

- Factor 1 : Assess assay conditions (e.g., cell line variability, incubation time). For example, IC₅₀ discrepancies may arise from differences in mitochondrial activity assays vs. whole-cell models .

- Factor 2 : Validate purity (>95% by HPLC) to exclude confounding by synthetic byproducts .

- Resolution Workflow :

- Reproduce assays with standardized protocols (e.g., MTT assay, 48h incubation).

- Cross-validate using orthogonal methods (e.g., Western blot vs. flow cytometry) .

Theoretical Framework Integration

Q. What conceptual frameworks guide mechanistic studies of this compound’s pharmacological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.